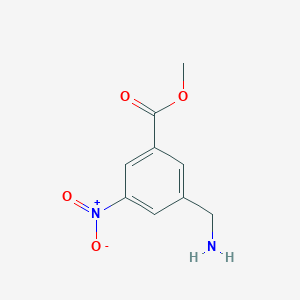

Methyl 3-(aminomethyl)-5-nitrobenzoate

Beschreibung

Methyl 3-(aminomethyl)-5-nitrobenzoate is a nitroaromatic ester featuring an aminomethyl (–CH₂NH₂) substituent at the 3-position and a nitro (–NO₂) group at the 5-position of the benzoate ring. These compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly in the development of X-ray contrast media and bioactive molecules .

Eigenschaften

Molekularformel |

C9H10N2O4 |

|---|---|

Molekulargewicht |

210.19 g/mol |

IUPAC-Name |

methyl 3-(aminomethyl)-5-nitrobenzoate |

InChI |

InChI=1S/C9H10N2O4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5,10H2,1H3 |

InChI-Schlüssel |

WJAFDZGPQAWRHX-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC(=CC(=C1)CN)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 3-amino-5-nitrobenzoate (C₈H₈N₂O₄; MW: 196.16)

- Substituents: Amino (–NH₂) at 3-position, nitro (–NO₂) at 5-position.

- Properties: The absence of a methylene spacer in the amino group reduces steric hindrance compared to the aminomethyl derivative. This compound is a direct precursor in synthesizing iodinated contrast agents due to its reactivity in electrophilic substitution reactions .

- Key Difference: Lower molecular weight (196.16 vs. ~211 for aminomethyl analog) and altered solubility profile due to the absence of a methylene group.

Methyl 3-(hydroxymethyl)-5-nitrobenzoate (C₉H₉NO₅; MW: 211.17)

- Substituents : Hydroxymethyl (–CH₂OH) at 3-position.

- Properties: The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility compared to the aminomethyl analog. This derivative is used in polymer chemistry and drug delivery systems due to its bifunctional reactivity .

- Key Difference: Higher hydrophilicity (PSA: 92.35) compared to the aminomethyl variant, which likely has a lower PSA due to reduced polarity .

Methyl 3-carboxy-5-nitrobenzoate (C₉H₇NO₆; MW: 225.16)

- Substituents : Carboxy (–COOH) at 3-position.

- Properties : The carboxylic acid group enables salt formation and coordination with metals, making it a critical intermediate in synthesizing iodinated contrast media like ioxitalamic acid. Its crystal structure exhibits π-π stacking and hydrogen-bonded dimers, enhancing thermal stability .

- Key Difference: Acidic functionality (pKa ~2–3) contrasts with the basic aminomethyl group (pKa ~9–10), significantly altering reactivity in pH-dependent reactions.

Ester and Substituent Modifications

Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate (C₁₂H₁₅NO₆S; MW: 287.29)

- Substituents : Methylsulfonyl (–SO₂CH₃) at 3-position, methyl at 4-position, ethyl ester.

- Properties : The methylsulfonyl group is a strong electron-withdrawing substituent, activating the ring for nucleophilic aromatic substitution. The ethyl ester increases lipophilicity (LogP: ~1.4–2.0) compared to methyl esters .

- Application : Used in agrochemical research for its stability under harsh reaction conditions.

Methyl 4-amino-3-methoxy-5-nitrobenzoate (C₉H₁₀N₂O₅; MW: 226.19)

- Substituents: Methoxy (–OCH₃) at 3-position, amino (–NH₂) at 4-position.

- Properties : The methoxy group donates electrons via resonance, reducing the nitro group’s electron-withdrawing effect. This compound is a precursor in antimalarial drug synthesis .

- Key Difference: Substitution pattern (4-amino vs. 3-aminomethyl) directs regioselectivity in subsequent reactions.

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (C₁₀H₉N₂O₅; MW: 237.19)

- Substituents: Methylaminocarbonyl (–CONHCH₃) at 3-position.

- Properties : The carboxamide group enables hydrogen bonding and metal coordination, making it a candidate for protease inhibitor design. Its synthesis involves coupling 5-nitroisophthalic acid with methylamine .

Methyl 3-amino-5-cyanobenzoate (C₉H₈N₂O₂; MW: 176.17)

- Substituents: Cyano (–CN) at 5-position.

- Properties: The cyano group’s strong electron-withdrawing nature enhances reactivity toward nucleophilic attack, useful in constructing heterocyclic scaffolds like benzimidazoles .

Comparative Data Table

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.